MFCD31714268
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Overview
Description
“C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a nitrophenyl group and a methylamine group .
Synthesis Analysis
The synthesis of similar oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by basification of the product with potassium hydroxide to give the oxadiazole derivative . Acylation of the amino group of the oxadiazole with various acid chlorides can then yield acylated compounds .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives like “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” typically features a planar oxadiazole ring . The C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is often inclined to the planar oxadiazole ring .Chemical Reactions Analysis
Oxadiazole derivatives have been reported to possess a wide range of chemical and biological properties . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Future Directions
Oxadiazole derivatives, including “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride”, continue to be an area of interest in medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . Future research may focus on exploring their potential applications in various fields, including drug development .
Mechanism of Action
Target of Action
The compound “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” is a derivative of the oxadiazole class of compounds . Oxadiazoles are known for their broad spectrum of biological activities, including anticancer A related compound, a nitrofuran derivative, has been reported to target the protein aldose reductase .
Mode of Action
Oxadiazoles have been reported to exhibit various biological activities, including anticancer . They are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Oxadiazoles have been reported to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxadiazoles have been reported to exhibit anticancer activity, suggesting that they may inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not fully known. Oxadiazoles, the class of compounds it belongs to, have been reported to possess a broad spectrum of biological activities . These include interactions with various enzymes, proteins, and other biomolecules, which could potentially be applicable to C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride.
Cellular Effects
The cellular effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not well-documented. Related oxadiazole compounds have shown significant activity against various types of cells . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is not fully understood. Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride in laboratory settings are not well-documented. Related oxadiazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride at different dosages in animal models are not well-documented. Related oxadiazole compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is involved in are not well-documented. Related oxadiazole compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride within cells and tissues are not well-documented. Related oxadiazole compounds have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride and its effects on activity or function are not well-documented. Related oxadiazole compounds have been studied for their subcellular localization and any effects on their activity or function .
Properties
IUPAC Name |
[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3.ClH/c10-5-8-11-12-9(16-8)6-2-1-3-7(4-6)13(14)15;/h1-4H,5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRVSYVMOINZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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